6-Iodoimidazo[1,2-b]pyridazine
Overview
Description
6-Iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4IN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound features an iodine atom attached to the imidazo[1,2-b]pyridazine core, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-iodoimidazo[1,2-b]pyridazine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24502 , which could influence its pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridines, a related class of compounds, are known to exhibit diverse biological activities .
Action Environment
It’s known that the compound should be stored at 4°c and protected from light , suggesting that environmental conditions such as temperature and light exposure could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Iodoimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes. Additionally, this compound can bind to specific proteins, modifying their conformation and activity, thereby impacting biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. It also affects the expression of genes involved in these processes, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing the biochemical pathways it modulates .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .
Preparation Methods
The synthesis of 6-Iodoimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method is the direct iodination of imidazo[1,2-b]pyridazine using iodine or iodine monochloride in the presence of a suitable oxidizing agent . The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Chemical Reactions Analysis
6-Iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction and reagents used but often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
6-Iodoimidazo[1,2-b]pyridazine has several applications in scientific research:
Comparison with Similar Compounds
6-Iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives and related heterocyclic compounds:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-c]pyridines: Another related class with different nitrogen positioning, known for their use in material science and medicinal chemistry.
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGGLUVDVJPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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